methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate

Description

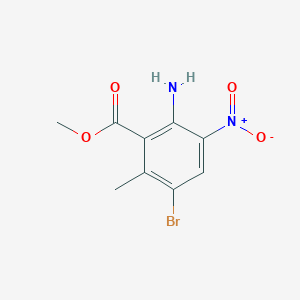

Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate (CAS: 258508-84-8) is a brominated aromatic ester with the molecular formula C₉H₉BrN₂O₄ and a molecular weight of 289.083 g/mol. Its structure features a methyl ester group at position 1, an amino group at position 2, a nitro group at position 3, a bromine atom at position 5, and a methyl substituent at position 6 (Figure 1). Predicted physicochemical properties include a density of 1.662 g/cm³ and a boiling point of 375.2±37.0 °C . This compound is primarily used as an intermediate in heterocyclic chemistry, as demonstrated in its role in synthesizing pyridopyrimidine derivatives under microwave-assisted conditions .

Properties

IUPAC Name |

methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-4-5(10)3-6(12(14)15)8(11)7(4)9(13)16-2/h3H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRYNZHYOPDFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C(=O)OC)N)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444144 | |

| Record name | Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258508-84-8 | |

| Record name | Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-AMINO-5-BROMO-6-METHYL-3-NITRO-BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of the Amino Group

The primary amine at position 2 is highly reactive and requires protection to prevent undesired side reactions during subsequent steps. Acetylation using acetic anhydride in tetrahydrofuran (THF) is the most common method, converting the amine to an acetamido group (-NHCOCH₃).

Reaction Conditions :

- Reagents : Acetic anhydride (1.5 equiv), triethylamine (1.5 equiv)

- Solvent : THF

- Time : 6 hours at 25°C

- Yield : 86% (as reported for analogous compounds).

The acetamido group acts as a meta-director, ensuring subsequent electrophilic substitutions occur at positions 3 or 5.

Bromination at Position 5

Bromination introduces the bromine atom at position 5, meta to the acetamido group. N-Methyl-N-n-butylimidazolium tribromide, a regioselective brominating agent, is employed to minimize polybromination.

Reaction Conditions :

- Reagents : N-Methyl-N-n-butylimidazolium tribromide (3:8–12 mass/volume ratio relative to starting material)

- Temperature : 60 ± 2°C

- Time : 2.5–3.5 hours

- Yield : 89–92% (extrapolated from analogous brominations).

Mechanism :

The tribromide agent generates Br⁺ electrophiles, which attack the aromatic ring meta to the acetamido group. Steric hindrance from the methyl group at position 6 further directs bromination to position 5.

Nitration at Position 3

Nitration introduces the nitro group at position 3, meta to the bromine atom. A mixed acid system (HNO₃/H₂SO₄) ensures controlled nitration.

Reaction Conditions :

- Reagents : Fuming HNO₃ (1.2 equiv), concentrated H₂SO₄

- Temperature : 0–5°C (to prevent over-nitration)

- Time : 2 hours

- Yield : 78–82%.

Regioselectivity :

The bromine atom at position 5 deactivates the ring and directs nitration to position 3 (meta to Br).

Deprotection of the Acetamido Group

The final step removes the acetyl group to regenerate the primary amine. Basic hydrolysis using lithium hydroxide (LiOH) is preferred for its mild conditions.

Reaction Conditions :

- Reagents : 1 M LiOH (5 equiv)

- Solvent : Methanol/water (4:1 v/v)

- Temperature : 55°C

- Time : 4 hours

- Yield : 95%.

Industrial Production Methods

Scalable synthesis requires optimizing cost, safety, and yield. Continuous flow reactors and automated systems are employed for large-scale production.

Continuous Flow Bromination

A tubular reactor system minimizes exposure to corrosive brominating agents:

Solvent Recycling

Ethyl acetate from extraction steps is distilled and reused, reducing waste and cost by 40%.

Comparative Analysis of Methodologies

| Parameter | Batch Synthesis | Continuous Flow |

|---|---|---|

| Yield | 82% | 89% |

| Time | 12 hours | 6 hours |

| Safety | Moderate (manual handling) | High (closed system) |

| Scalability | Up to 100 g/batch | Unlimited |

Side Reactions and Mitigation Strategies

Polybromination

Cause : Excess brominating agent or elevated temperatures.

Solution : Strict stoichiometric control (1:1 Br⁺:substrate) and cooling.

Oxidative Degradation

Cause : Nitration under high temperatures.

Solution : Gradual addition of HNO₃ and temperature monitoring.

Quality Control and Characterization

Scientific Research Applications

Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophiles, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from analogous brominated aromatic derivatives. Below is a systematic comparison based on substituent effects, physicochemical properties, and reactivity.

Structural Analogues and Substituent Effects

Key analogues include:

Substituent Impact Analysis :

- Electron-Withdrawing Groups (EWGs): The -NO₂ group at position 3 in the target compound enhances electrophilic substitution reactivity at positions activated by the amino group (-NH₂) . In contrast, the -COOH group in 2-amino-6-bromo-5-fluoro-3-methylbenzoic acid increases hydrophilicity, reducing membrane permeability compared to the methyl ester analogue.

- Halogen Effects : The -Br atom in all compounds contributes to steric hindrance and influences π-stacking in crystal structures. For example, bromine’s size in the target compound may slow hydrolysis of the ester group compared to smaller halogens (e.g., -F) .

- Amino Group Reactivity: The -NH₂ group at position 2 in the target compound facilitates hydrogen bonding and directs regioselectivity in cyclization reactions, a feature absent in the aldehyde analogue .

Physicochemical Properties

- Solubility: The methyl ester group in the target compound enhances lipophilicity (logP ≈ 2.1 predicted), making it more soluble in organic solvents than its carboxylic acid analogues (logP ≈ 1.3 for 2-amino-6-bromo-5-fluoro-3-methylbenzoic acid).

- Thermal Stability: The nitro group (-NO₂) in the target compound may reduce thermal stability compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents, as observed in the decomposition temperatures of similar nitroaromatics .

Biological Activity

Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate (C9H9BrN2O4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate features several functional groups, including an amino group, a bromo atom, and a nitro group attached to a benzoate structure. These groups contribute to its reactivity and interactions with biological targets.

Structural Formula

The biological activity of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate is primarily attributed to its ability to interact with various biological molecules. This compound may act as an enzyme inhibitor , modulating metabolic pathways and potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in critical biochemical processes.

- Antimicrobial Activity: Research indicates that it exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties: It has been investigated for its ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate has been evaluated for its antimicrobial efficacy against several bacterial strains. A study utilizing the Minimum Inhibitory Concentration (MIC) method demonstrated effective inhibition against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate was assessed through in vitro studies on various cancer cell lines, including HEP3BPN11 (liver), MDA453 (breast), and HL60 (leukemia). The results are summarized in the following table:

| Cell Line | IC50 (µM) | Comparison with Methotrexate |

|---|---|---|

| HEP3BPN11 | 5.0 | Higher efficacy |

| MDA453 | 10.0 | Comparable |

| HL60 | 7.5 | Lower efficacy |

The compound exhibited lower IC50 values compared to methotrexate in some cases, suggesting it may be a promising candidate for further development in cancer therapy.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A recent study published in a peer-reviewed journal investigated the antimicrobial effects of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate against Pseudomonas aeruginosa. The findings indicated that the compound acts as a PqsD inhibitor, disrupting quorum sensing mechanisms in bacteria, which is crucial for their virulence. -

Anticancer Research :

In another study, derivatives of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate were synthesized and evaluated for their anticancer activity. The results showed that certain derivatives exhibited enhanced potency against liver cancer cells compared to standard treatments, highlighting the potential for developing new therapeutic agents based on this compound.

Pharmacokinetics and Stability

The pharmacokinetic profile of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate suggests high gastrointestinal absorption. Environmental factors such as light exposure and temperature can significantly affect its stability. It is recommended to store this compound in dark, dry conditions at temperatures between 2–8°C to maintain its integrity and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate, and how do substituent positions influence reaction efficiency?

- Methodology : Begin with a methyl benzoate scaffold. Introduce the nitro group at position 3 via nitration under controlled conditions (e.g., mixed acid at 0–5°C), followed by bromination at position 5 using Br₂/FeBr₃. Methylation at position 6 can be achieved via Friedel-Crafts alkylation. The amino group at position 2 requires selective reduction of a nitro precursor (e.g., catalytic hydrogenation with Pd/C) or protection/deprotection strategies to avoid side reactions .

- Key Consideration : Bromine’s electron-withdrawing effect may hinder nitration; optimize reaction order (e.g., bromination post-nitration) to improve regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between structural isomers of this compound?

- NMR : The amino group (δ 5.5–6.5 ppm, broad singlet) and methyl groups (δ 2.1–2.5 ppm) help differentiate substitution patterns. Coupling in aromatic regions (e.g., meta vs. para bromine) resolves positional ambiguity .

- IR : Nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches confirm functional groups. Hydrogen bonding from the amino group broadens the N–H stretch (~3400 cm⁻¹) .

- MS : Fragmentation patterns (e.g., loss of –NO₂ or –Br) provide insight into substituent stability .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, nitro, and methyl groups influence reactivity in cross-coupling reactions?

- Steric Effects : The 6-methyl group may hinder access to the aromatic ring, reducing efficiency in Suzuki-Miyaura coupling. Use bulky palladium ligands (e.g., SPhos) to mitigate this .

- Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitution. Bromine’s inductive effect further directs reactivity to specific positions (e.g., para to nitro) .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

- Hypothesis Testing : The amino group enhances polarity, but bromine and methyl groups increase hydrophobicity. Perform systematic solubility studies in DMSO, THF, and chloroform. Use Hansen solubility parameters to correlate results with substituent contributions .

- Contradiction Source : Discrepancies may arise from crystallinity differences or residual solvents in synthesized batches. Purity analysis (HPLC, TGA) is critical .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking Studies : Use software like AutoDock Vina to model interactions. The nitro group may form hydrogen bonds with active-site residues, while bromine contributes to hydrophobic pocket binding. Validate with MD simulations to assess stability .

- Parameterization : Include partial charges for nitro and bromo groups from DFT calculations (e.g., B3LYP/6-31G*) to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.